molecular formula C14H18N2O B2597266 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol CAS No. 174152-39-7

2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol

Cat. No.: B2597266
CAS No.: 174152-39-7
M. Wt: 230.311
InChI Key: NATUGIHOWOALET-UHFFFAOYSA-N
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Description

2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol is a chemical compound with the molecular formula C14H18N2O It is known for its unique structure, which includes a carbazole moiety linked to an ethanolamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol typically involves the reaction of carbazole derivatives with ethanolamine under specific conditions. One common method includes the following steps:

    Starting Materials: Carbazole and ethanolamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, at elevated temperatures.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ethanolamine group can be substituted with other functional groups, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Uniqueness

Compared to these similar compounds, 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol is unique due to its ethanolamine group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-9-8-15-13-7-3-5-11-10-4-1-2-6-12(10)16-14(11)13/h1-2,4,6,13,15-17H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATUGIHOWOALET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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